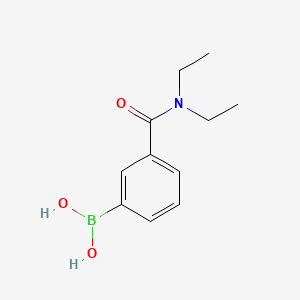

3-(N,N-Diethylaminocarbonyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a chemical compound with the empirical formula C11H16BNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

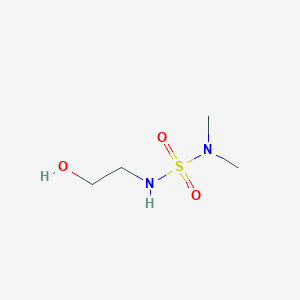

Molecular Structure Analysis

The molecular structure of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid can be represented by the SMILES stringCCN(CC)C(=O)c1cccc(c1)B(O)O . The InChI representation is 1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 . The molecular weight of this compound is 221.06 .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It is used for the modification of proteins and peptides, which can help in identifying protein functions and interactions within biological systems .

Drug Discovery

In the field of drug discovery, phenylboronic acids are valuable for their role in the synthesis of pharmaceuticals. They are often used as intermediates in the creation of various therapeutic agents, including those targeting cancer and metabolic disorders .

Material Science

Researchers in material science may use this compound to develop new materials with specific properties, such as polymers that are sensitive to glucose levels, which can be applied in the development of biosensors .

Organic Synthesis

As a reagent, 3-(N,N-Diethylaminocarbonyl)phenylboronic acid is involved in organic synthesis processes. It can be used to introduce boronic acid groups into molecules, which is a key step in Suzuki coupling reactions—a method used to form carbon-carbon bonds .

Analytical Chemistry

In analytical chemistry, this compound can be used as a molecular probe. Due to its ability to form reversible covalent bonds with sugars, it can be employed in the detection and quantification of carbohydrates .

Chemical Biology

In chemical biology, the compound serves as a tool for understanding biological processes at the molecular level. It can be used to label biomolecules, aiding in the study of cell signaling and metabolic pathways .

Environmental Science

This phenylboronic acid derivative can be applied in environmental science for the detection of various environmental pollutants. Its binding properties make it suitable for use in sensors that detect harmful substances in water or soil .

Agricultural Chemistry

In agricultural chemistry, such compounds are explored for their potential use in crop protection. They can be part of the synthesis of herbicides or pesticides, contributing to the control of pests and diseases in agriculture .

Safety And Hazards

The safety data sheet for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

[3-(diethylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHUSSNOKNYLAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(CC)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395547 |

Source

|

| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |

CAS RN |

237413-05-7 |

Source

|

| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)